molecular formula C21H25ClN2O2S B5108902 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide

Cat. No. B5108902
M. Wt: 405.0 g/mol
InChI Key: IDGOOUGISHPWPX-UHFFFAOYSA-N
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Description

The chemical compound 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of extensive scientific research. This compound has shown potential for various therapeutic applications due to its ability to interact with the endocannabinoid system in the human body. In

Scientific Research Applications

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has also shown promise in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide exerts its effects by interacting with the endocannabinoid system in the human body. Specifically, it acts as a partial agonist at the CB2 receptor, which is primarily expressed on immune cells. This interaction leads to the modulation of immune function, inflammation, and pain perception. 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has also been shown to have antioxidant and anti-inflammatory effects independent of its interaction with the endocannabinoid system.
Biochemical and Physiological Effects:
3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has also been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases. Additionally, 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has been shown to have a neuroprotective effect in models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of immune function and inflammation without affecting the CB1 receptor, which is primarily expressed in the brain and can lead to unwanted psychoactive effects. However, one limitation of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide. One area of interest is the potential use of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide in the treatment of inflammatory bowel disease. 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has been shown to reduce inflammation in animal models of colitis, and further research is needed to evaluate its potential therapeutic application in humans. Additionally, 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide has shown promise in the treatment of various neurological disorders, and further research is needed to evaluate its potential clinical application. Finally, there is a need for further research on the safety and toxicity of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide, particularly with regard to long-term use and potential side effects.

Synthesis Methods

The synthesis of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide involves the reaction of 2-chlorobenzonitrile with 3-(5-acetyl-3-thienyl)methyl-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with propionyl chloride to yield 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide. This synthesis method has been extensively studied and optimized for high yield and purity.

properties

IUPAC Name

3-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2S/c1-15(25)20-12-17(14-27-20)13-24-10-8-16(9-11-24)6-7-21(26)23-19-5-3-2-4-18(19)22/h2-5,12,14,16H,6-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGOOUGISHPWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide

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